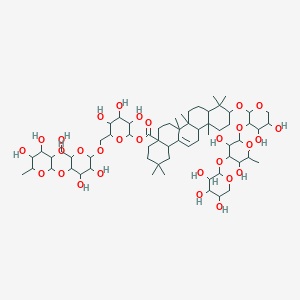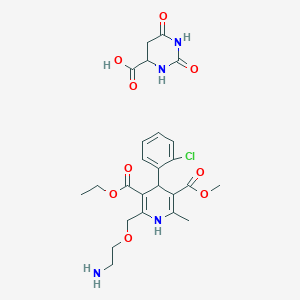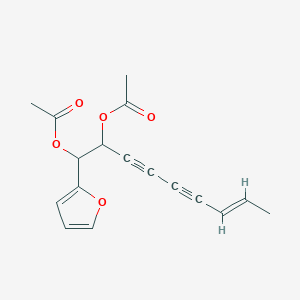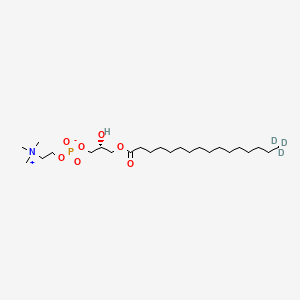
2,2-Difluoro-2-(3-nitrophenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-2-(3-nitrophenyl)acetic acid is an organic compound characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, which is further connected to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(3-nitrophenyl)acetic acid typically involves the introduction of fluorine atoms and a nitro group onto a phenylacetic acid backbone. One common method includes the nitration of 2,2-difluorophenylacetic acid using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, thereby enhancing yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Difluoro-2-(3-nitrophenyl)acetic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Oxidation: The acetic acid moiety can be oxidized to a carboxylic acid derivative using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium methoxide, methanol.
Oxidation: Potassium permanganate, acidic or basic medium.
Major Products Formed:
Reduction: 2,2-Difluoro-2-(3-aminophenyl)acetic acid.
Substitution: 2,2-Difluoro-2-(3-methoxyphenyl)acetic acid.
Oxidation: 2,2-Difluoro-2-(3-nitrophenyl)carboxylic acid.
Aplicaciones Científicas De Investigación
2,2-Difluoro-2-(3-nitrophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of fluorine and nitro group interactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-2-(3-nitrophenyl)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.
Comparación Con Compuestos Similares
- 2,2-Difluoro-2-(4-nitrophenyl)acetic acid
- 2,2-Difluoro-2-(2-nitrophenyl)acetic acid
- 2,2-Difluoro-2-(3-aminophenyl)acetic acid
Comparison: Compared to its analogs, 2,2-Difluoro-2-(3-nitrophenyl)acetic acid is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules. The presence of fluorine atoms further distinguishes it by enhancing its chemical stability and resistance to metabolic degradation.
Propiedades
Fórmula molecular |
C8H5F2NO4 |
|---|---|
Peso molecular |
217.13 g/mol |
Nombre IUPAC |
2,2-difluoro-2-(3-nitrophenyl)acetic acid |
InChI |
InChI=1S/C8H5F2NO4/c9-8(10,7(12)13)5-2-1-3-6(4-5)11(14)15/h1-4H,(H,12,13) |
Clave InChI |
JEMOGCSVCAQBMO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12299410.png)

![7,11-Dihydroxy-8,8,12,16-tetramethyl-3-(2-methyl-1,3-benzothiazol-5-yl)-10-prop-2-enyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B12299414.png)


![benzyl 4-[7-(8-chloronaphthalen-1-yl)-2-methylsulfinyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carboxylate](/img/structure/B12299437.png)






![2-Amino-7-(1-carboxyethylamino)-6-[[4-carboxy-4-(heptanoylamino)butanoyl]amino]-7-oxoheptanoic acid](/img/structure/B12299473.png)
![3-{5-[4-({1-[4-(6-hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenyl]piperidin-4-yl}methyl)piperazin-1-yl]-1-oxo-3H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B12299476.png)
